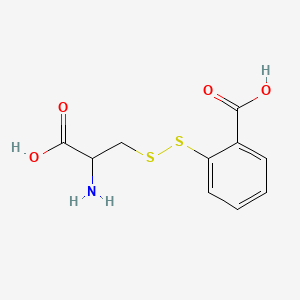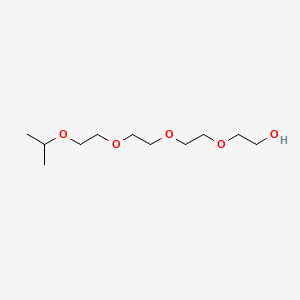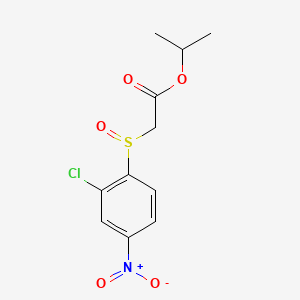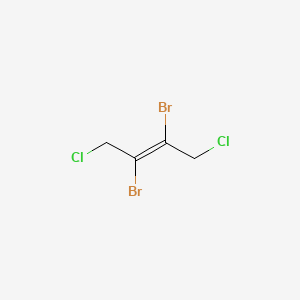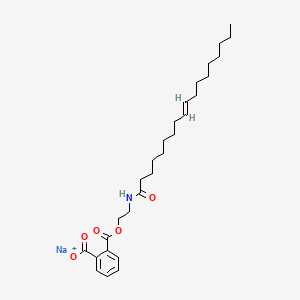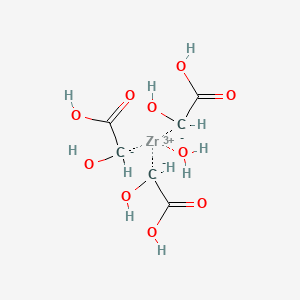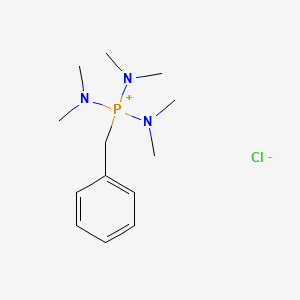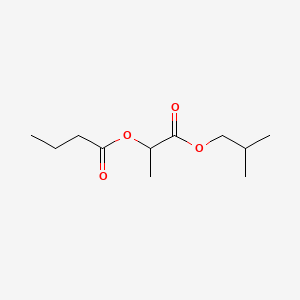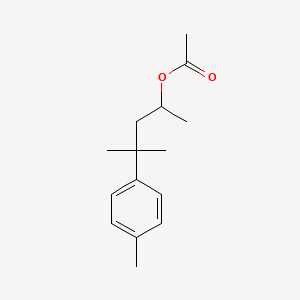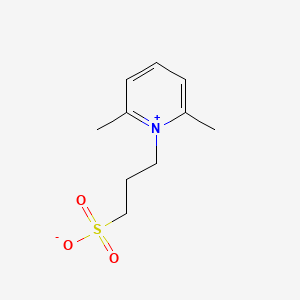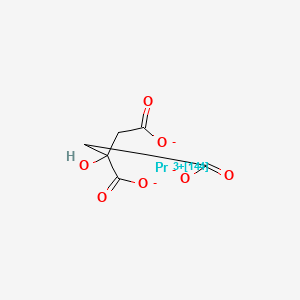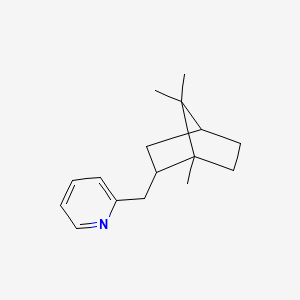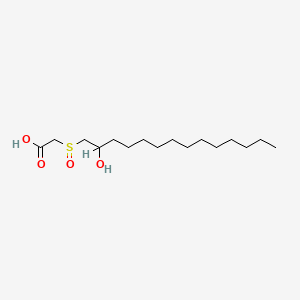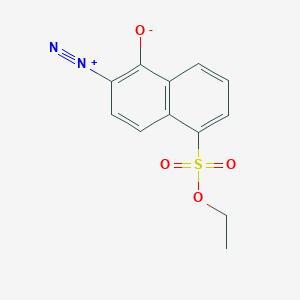
Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a diazo group, which is a functional group consisting of two linked nitrogen atoms (N=N), attached to a naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate precursor. One common method involves the reaction of 5,6-dihydro-5-oxonaphthalene-1-sulphonic acid with ethyl nitrite under acidic conditions to form the diazo compound. The reaction is usually carried out at low temperatures to stabilize the diazo group and prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and chromatography, are often employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new ring structures.
Decomposition Reactions: Under certain conditions, the diazo group can decompose, releasing nitrogen gas and forming reactive intermediates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as catalysts like transition metals. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted naphthalene derivatives, while cycloaddition reactions can produce complex polycyclic compounds .
Scientific Research Applications
Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials with unique properties.
Biological Studies: Researchers use it to study the effects of diazo compounds on biological systems.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Mechanism of Action
The mechanism of action of ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves the reactivity of the diazo group. The diazo group can undergo various transformations, leading to the formation of reactive intermediates that interact with molecular targets. These interactions can result in the modification of biological molecules, such as proteins and nucleic acids, thereby exerting specific effects on biological pathways .
Comparison with Similar Compounds
Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate can be compared with other diazo compounds, such as:
Phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: Similar structure but with a phenyl group instead of an ethyl group.
Mthis compound: Contains a methyl group instead of an ethyl group.
p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: Features a p-tolyl group in place of the ethyl group.
Properties
CAS No. |
67749-14-8 |
|---|---|
Molecular Formula |
C12H10N2O4S |
Molecular Weight |
278.29 g/mol |
IUPAC Name |
2-diazonio-5-ethoxysulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C12H10N2O4S/c1-2-18-19(16,17)11-5-3-4-9-8(11)6-7-10(14-13)12(9)15/h3-7H,2H2,1H3 |
InChI Key |
XIIGIARVVBLGRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


